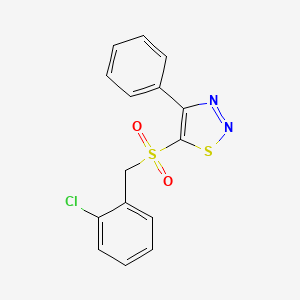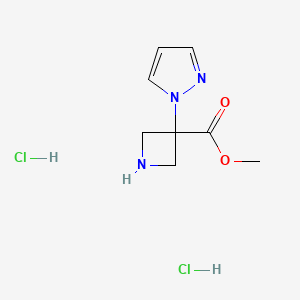
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.
作用機序
The mechanism of action of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves the inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. This compound binds to the active site of these enzymes and prevents their normal function, leading to the inhibition of physiological processes that are dependent on these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrase can lead to a decrease in the production of carbonic acid, which can be beneficial in the treatment of diseases such as glaucoma and epilepsy. Inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can be beneficial in the treatment of diseases such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide in lab experiments include its potent inhibitory activity against several enzymes, as well as its unique chemical structure. However, the limitations of using this compound include its complex synthesis method and the potential for side effects when used in vivo.
将来の方向性
There are several future directions for research on 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. One direction is to explore its potential as a drug for the treatment of diseases such as glaucoma and epilepsy. Another direction is to investigate its potential as a tool for studying the physiological processes that are dependent on the enzymes that it inhibits. Additionally, further research is needed to explore the potential side effects of this compound and to develop methods for minimizing these side effects.
合成法
The synthesis of 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex process that involves several steps. The synthesis begins with the reaction of 5-methyl-1,3,4-oxadiazole-2-carboxylic acid with thionyl chloride to form 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride. This intermediate is then reacted with 2-ethylpiperidine to form 2-ethylpiperidin-1-yl-5-methyl-1,3,4-oxadiazole-2-carboxamide. The final step involves the reaction of this intermediate with 4-aminobenzene-1-sulfonyl chloride to form 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide.
科学的研究の応用
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has been the subject of extensive research due to its potential applications in drug development. This compound has been found to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase and acetylcholinesterase. These enzymes play a crucial role in several physiological processes, and their inhibition can lead to the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-3-14-6-4-5-11-21(14)26(23,24)15-9-7-13(8-10-15)16(22)18-17-20-19-12(2)25-17/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNASXEWGPCPNGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2791537.png)

![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2791541.png)






![Methyl 4-[7-[(4-nitrophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2791555.png)
![2-Benzyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)